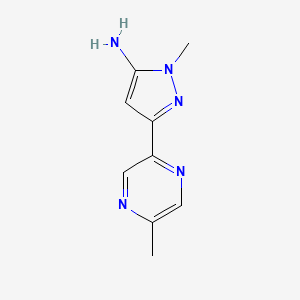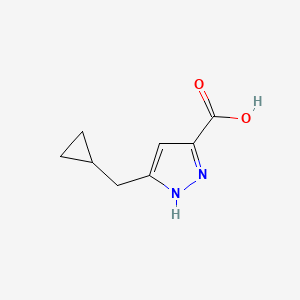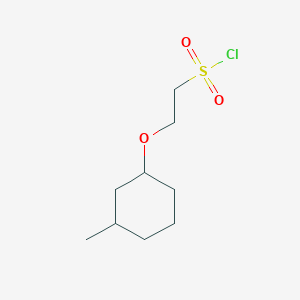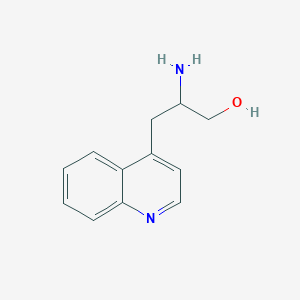![molecular formula C10H14N2O B13531397 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the hydroamination of olefins using nitroarenes, as reported by Baran and coworkers . This innovative method provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Industrial production methods may involve similar hydroamination techniques, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
3-((3-Methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: This compound also features a methoxypyridine moiety but differs in its overall structure and reactivity.
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Another similar compound with a different substitution pattern on the pyridine ring.
The uniqueness of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clé InChI |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)


![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

